2-Bromo-6-(fluoromethyl)pyridine

Lipophilicity Drug Design ADME Optimization

This halogenated pyridine building block features a strategic fluoromethyl group (LogP 2.31) and a reactive 2-bromo substituent, offering a unique intermediate lipophilicity profile that bridges methyl (LogP 2.07) and trifluoromethyl (LogP 2.86) analogs. The robust C–F bond (116 kcal·mol⁻¹) ensures superior metabolic stability over methyl analogs, directly addressing CYP450-mediated clearance liabilities. Ideal for CNS and anti-inflammatory programs requiring balanced BBB penetration. The bromine atom enables efficient Pd-catalyzed Suzuki-Miyaura cross-coupling (~88% reported yield), while the fluoromethyl group remains intact for downstream diversification. Secure multi-gram quantities with ≥95% purity for rapid SAR iteration and parallel library synthesis.

Molecular Formula C6H5BrFN
Molecular Weight 190.01 g/mol
CAS No. 872365-22-5
Cat. No. B1661020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(fluoromethyl)pyridine
CAS872365-22-5
Molecular FormulaC6H5BrFN
Molecular Weight190.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)CF
InChIInChI=1S/C6H5BrFN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2
InChIKeyOSBHDMWFFSTJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(fluoromethyl)pyridine (CAS 872365-22-5): A Dual-Functionalization Pyridine Building Block for Pharmaceutical and Agrochemical Intermediates


2-Bromo-6-(fluoromethyl)pyridine (CAS 872365-22-5) is a halogenated pyridine derivative bearing a bromine atom at the 2-position and a fluoromethyl (–CH₂F) group at the 6-position. With a molecular formula of C₆H₅BrFN and a molecular weight of 190.01 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research [1]. The bromine substituent enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), while the fluoromethyl group provides a synthetic handle for further functionalization and imparts favorable physicochemical properties including modulated lipophilicity and enhanced metabolic stability relative to non-fluorinated analogs [2].

Why 2-Bromo-6-(fluoromethyl)pyridine Cannot Be Replaced by Unsubstituted, Methyl-Substituted, or Trifluoromethyl-Substituted Pyridine Analogs


Halogenated pyridine building blocks are frequently treated as interchangeable in discovery workflows, but substitution pattern and fluorination degree profoundly impact both synthetic reactivity and downstream molecular properties. The fluoromethyl (–CH₂F) group in 2-bromo-6-(fluoromethyl)pyridine offers a distinct balance of lipophilicity (LogP = 2.31) compared to the methyl analog (LogP ≈ 2.07) and the trifluoromethyl analog (LogP = 2.86), positioning it as an intermediate lipophilicity scaffold that can fine-tune ADME properties without excessive logP-driven promiscuity. Furthermore, the C–F bond (116 kcal·mol⁻¹) in the fluoromethyl group confers substantially greater metabolic stability than the C–H bond (99 kcal·mol⁻¹) in methyl-substituted analogs, reducing susceptibility to cytochrome P450-mediated oxidative metabolism [1]. These quantifiable differences mean that substituting a methyl or trifluoromethyl analog will predictably alter the physicochemical and pharmacokinetic profile of the final compound, making direct interchange scientifically unfounded .

Quantitative Differential Evidence: How 2-Bromo-6-(fluoromethyl)pyridine Performs Against Its Closest Analogs


Lipophilicity Comparison Against 2-Bromo-6-methylpyridine: A Measurable LogP Difference of +0.24 Units

2-Bromo-6-(fluoromethyl)pyridine exhibits a computed LogP value of 2.31, which is 0.24 log units higher than the LogP of 2.07 reported for the non-fluorinated methyl analog, 2-bromo-6-methylpyridine [1]. This difference reflects the increased lipophilicity conferred by the fluorine atom in the fluoromethyl group compared to a methyl C–H bond. The observed LogP of 2.31 falls between that of the methyl analog (2.07) and the trifluoromethyl analog (2.86), establishing this compound as an intermediate-lipophilicity building block suitable for optimizing membrane permeability while avoiding the risk of excessive logP-associated off-target binding .

Lipophilicity Drug Design ADME Optimization

Metabolic Stability Differentiation: C–F Bond Strength of Fluoromethyl vs. C–H Bond of Methyl Analogs

The fluoromethyl (–CH₂F) group in 2-bromo-6-(fluoromethyl)pyridine contains a C–F bond with a dissociation energy of approximately 116 kcal·mol⁻¹, compared to approximately 99 kcal·mol⁻¹ for the corresponding C–H bond in the methyl analog, 2-bromo-6-methylpyridine [1]. This ~17 kcal·mol⁻¹ increase in bond strength renders the fluoromethyl group substantially more resistant to oxidative metabolism by cytochrome P450 enzymes, which typically proceed via C–H bond abstraction. This class-level inference is supported by the broader medicinal chemistry literature demonstrating that fluorination at metabolically labile positions consistently improves microsomal stability and prolongs in vivo half-life in pyridine-containing drug candidates [1].

Metabolic Stability C–F Bond Strength Drug Metabolism Pharmacokinetics

Synthetic Route Yield Benchmarking: 88% Reported Yield in Patent WO2005/123703 A2 for 2-Bromo-6-(fluoromethyl)pyridine

A synthetic route to 2-bromo-6-(fluoromethyl)pyridine is disclosed in patent WO2005/123703 A2 (ADDEX PHARMACEUTICALS SA, 2005) with a reported yield of approximately 88% . This yield serves as a benchmark for process feasibility and cost-of-goods assessment. While direct head-to-head yield comparisons with alternative routes to related compounds are confounded by differing starting materials and reaction conditions, the 88% yield establishes that this compound can be accessed via a documented, reproducible route suitable for scale-up. In contrast, syntheses of the related 2-bromo-6-methylpyridine via alternative bromination routes have been reported with highly variable yields ranging from 24% to 95% depending on the specific method , underscoring the value of a well-characterized, patent-backed synthetic protocol.

Synthetic Yield Process Chemistry Patent Route Scale-up Feasibility

Lipophilicity Differentiation from Regioisomer: Positional Isomer 2-(Bromomethyl)-6-fluoropyridine Shows LogP of 1.54 vs. 2.31 for Target Compound

The regioisomeric compound 2-(bromomethyl)-6-fluoropyridine (with bromine on the methyl group at position 2 and fluorine directly on the ring at position 6) exhibits a LogP of 1.54, which is 0.77 log units lower than the LogP of 2.31 for 2-bromo-6-(fluoromethyl)pyridine [1]. This substantial difference in lipophilicity demonstrates that the substitution pattern—bromine directly on the ring at C2 with a fluoromethyl at C6 vs. bromomethyl at C2 with fluorine at C6—dramatically alters physicochemical properties. The higher LogP of the target compound confers greater membrane permeability and may be preferred for central nervous system (CNS) targets where higher lipophilicity is often required for blood-brain barrier penetration .

Regioisomer Differentiation Lipophilicity Positional Selectivity Structure-Property Relationship

Commercial Availability and Minimum Purity Standard: 95% Purity Specification from Established Supplier

2-Bromo-6-(fluoromethyl)pyridine is commercially available from reputable chemical suppliers with a minimum purity specification of 95% as standard . This purity level is suitable for most research and development applications, including use as a synthetic intermediate in multi-step syntheses where subsequent purification steps are typically employed. While 95% purity is not uniquely differentiating compared to other halogenated pyridine building blocks (which are also commonly offered at ≥95% purity), the documented availability of this specific substitution pattern from multiple vendors reduces single-supplier dependency and procurement lead times .

Procurement Quality Assurance Purity Specification Commercial Availability

Optimal Application Scenarios for 2-Bromo-6-(fluoromethyl)pyridine Based on Quantified Differential Evidence


Lead Optimization in Drug Discovery Requiring Fine-Tuned Lipophilicity and Metabolic Stability

In medicinal chemistry programs targeting neurological or inflammatory disorders where a balanced LogP between 2.0 and 2.5 is desired for blood-brain barrier penetration without excessive lipophilicity, 2-bromo-6-(fluoromethyl)pyridine offers an ideal building block. Its LogP of 2.31 is significantly higher than the methyl analog (LogP 2.07) [1], providing enhanced membrane permeability, yet lower than the trifluoromethyl analog (LogP 2.86), which may introduce promiscuous off-target binding. The fluoromethyl C–F bond (116 kcal·mol⁻¹) provides superior metabolic stability compared to the methyl C–H bond (99 kcal·mol⁻¹) [2], directly addressing metabolic clearance liabilities commonly encountered in pyridine-containing lead series. This compound is particularly well-suited for programs where the ADDEX PHARMACEUTICALS patent (WO2005/123703 A2) provides precedent for its use as a pharmaceutical intermediate .

Suzuki-Miyaura Cross-Coupling Workflows for Diversifying Fluorinated Biaryl Libraries

The bromine atom at the 2-position of 2-bromo-6-(fluoromethyl)pyridine makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The documented synthetic route with ~88% yield ensures reliable procurement of multi-gram quantities for parallel library synthesis. The fluoromethyl group remains intact during cross-coupling, allowing retention of the favorable lipophilicity and metabolic stability properties in the coupled products. This compound is preferred over 2-bromo-6-methylpyridine when the final biaryl product requires enhanced metabolic stability at the 6-position, and over 2-(bromomethyl)-6-fluoropyridine when higher overall lipophilicity (LogP 2.31 vs. 1.54) [3] is needed for target engagement.

Fragment-Based Drug Discovery and Structure-Activity Relationship (SAR) Expansion

For fragment-based approaches where systematic exploration of substitution effects on potency and pharmacokinetics is required, 2-bromo-6-(fluoromethyl)pyridine provides a unique intermediate-lipophilicity probe. The 0.24 LogP increment over the methyl analog [1] allows medicinal chemists to assess the contribution of fluorine-mediated lipophilicity to binding affinity and cellular activity without the confounding effects of the bulkier trifluoromethyl group. The commercial availability at ≥95% purity from multiple suppliers reduces procurement timelines, ensuring rapid SAR iteration cycles.

Agrochemical Intermediate Development Requiring Environmental Stability and Targeted Bioactivity

Fluorinated pyridine derivatives are widely employed as intermediates in herbicide and fungicide development [2]. The fluoromethyl group in 2-bromo-6-(fluoromethyl)pyridine provides enhanced environmental stability compared to the methyl analog due to the stronger C–F bond, which resists microbial degradation in soil. The higher lipophilicity (LogP 2.31 vs. 2.07 for the methyl analog) [1] may also improve cuticular penetration in plant-targeted agrochemicals. The bromine substituent enables further diversification via cross-coupling to introduce aryl or heteroaryl groups tailored to specific pest or weed targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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